N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
Description
This compound is a structurally complex molecule featuring a thiophene-2-carboxamide core linked to a dihydropyrimidinone scaffold substituted with a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. Its design integrates pharmacophores associated with enzyme inhibition and antibacterial activity, as seen in analogous thiazole and pyrimidine derivatives .
Properties
IUPAC Name |
N-[4-amino-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3S3/c1-2-9-21-22-15(28-9)17-8(23)6-27-14-19-11(16)10(13(25)20-14)18-12(24)7-4-3-5-26-7/h3-5H,2,6H2,1H3,(H,18,24)(H,17,22,23)(H3,16,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJRPWSNZGDXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex compound that incorporates both thiadiazole and pyrimidine moieties, which are known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. Notably, derivatives containing the thiadiazole ring have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microorganism | Activity (MIC μg/mL) | Reference |
|---|---|---|---|
| 1 | S. aureus | 32.6 | |
| 2 | B. cereus | 30.0 | |
| 3 | E. coli | 40.0 | |
| 4 | C. albicans | 25.0 |
Anticancer Activity
The anticancer potential of the compound has also been investigated, particularly its cytotoxic effects on various cancer cell lines. Studies have shown that derivatives of thiadiazole exhibit potent cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 5.69 to 9.36 µM . The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can enhance anticancer efficacy.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, thiadiazole derivatives have been reported to possess a range of other pharmacological effects, including:
- Antiviral Activity: Some thiadiazole compounds exhibit antiviral properties similar to acyclovir, inhibiting DNA synthesis in viral pathogens .
- Anti-inflammatory Effects: Thiadiazoles have shown potential in reducing inflammation through various mechanisms.
- Antitubercular Activity: Certain derivatives demonstrate effectiveness against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .
Study on Antimicrobial Efficacy
In a recent study, a series of novel thiadiazolopyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. Among the tested compounds, those with electron-withdrawing groups exhibited enhanced antibacterial properties compared to standard antibiotics like ampicillin and fluconazole .
Research on Anticancer Properties
Another study focused on the synthesis of pyrimidine derivatives containing a thiadiazole skeleton, revealing significant cytotoxicity against various cancer cell lines. The research highlighted the importance of structural modifications in optimizing anticancer activity .
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-) linkage in the molecule undergoes oxidation under controlled conditions. This reaction modifies the electronic environment of the compound, potentially enhancing biological activity.
Amino Group Functionalization
The primary amine (-NH<sub>2</sub>) at the pyrimidinone core participates in nucleophilic reactions, enabling derivatization for structure-activity studies.
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole moiety (C<sub>5</sub>H<sub>5</sub>N<sub>2</sub>S) undergoes electrophilic substitution and ring-opening reactions, critical for generating bioactive analogs.
Pyrimidinone Ring Modifications
The pyrimidinone core participates in condensation and cyclocoupling reactions to form fused heterocycles.
Carboxamide Hydrolysis
The thiophene-2-carboxamide group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization at the thiophene or thiadiazole rings.
| Reaction Type | Catalytic System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)<sub>2</sub>, SPhos, K<sub>3</sub>PO<sub>4</sub> | Biaryl derivative | 65% |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | Aminated analog | 58% |
Biological Activity Correlation
Derivatives synthesized via the above reactions exhibit enhanced pharmacological profiles:
| Derivative Class | Bioactivity | IC<sub>50</sub>/MIC | Source |
|---|---|---|---|
| Sulfone analogs | Anticancer (MCF-7) | 3.2 µM | |
| N-acetylated derivatives | Antibacterial (E. coli) | 12.5 µg/mL |
This compound’s reactivity profile provides a versatile platform for medicinal chemistry optimization. Future studies should explore its catalytic asymmetric transformations and in vivo metabolite pathways.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several classes of bioactive molecules:
- Thiazole carboxamides (e.g., ): These analogs retain a thiazole ring but lack the pyrimidinone and thiadiazole substituents. NMR studies on similar compounds reveal that chemical shifts in regions corresponding to substituents (e.g., thiadiazole) differ significantly, indicating altered electronic environments that may influence target binding .
- Thiophene-2-carboxamides (e.g., ): These derivatives often feature aryl or pyridinyl substituents.
- Pyrimidine derivatives (e.g., ): The dihydropyrimidinone core is conserved in antifungal and anticancer agents, but the thioether linkage to a thiadiazole moiety distinguishes this compound, possibly modulating solubility or metabolic stability .
Table 1: Structural Features of Comparable Compounds
Pharmacological and Functional Comparisons
- The thiadiazole group may enhance membrane penetration or target affinity, as seen in thiazole derivatives with sub-micromolar kinase inhibition .
- Mechanistic insights: The dihydropyrimidinone scaffold is associated with binding to ATP pockets in kinases, while the thiophene-carboxamide group may interact with hydrophobic enzyme regions. Substituent variations (e.g., ethyl vs. methyl groups) could alter metabolic stability, as observed in lumping strategies for organic compounds () .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 1,3,4-thiadiazole and pyrimidinone moieties in this compound?
The synthesis of the 1,3,4-thiadiazole core often involves cyclization reactions. For example, cyclization of N-phenylhydrazinecarboxamides with trichloroethyl carboxamides in acetonitrile under reflux yields thiadiazole derivatives, as demonstrated in Scheme 1 of . The pyrimidinone moiety can be synthesized via coupling reactions, such as the interaction of chloroacetamides with sulfur and morpholine to form thioxoacetamides, followed by cyclization with 1,3-diaminopropane (). Key intermediates are characterized using - and -NMR spectroscopy to confirm regiochemistry .
Q. How is the purity and structural integrity of this compound validated during synthesis?
Purity is assessed via HPLC or TLC, while structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm).
- NMR spectroscopy : -NMR resolves proton environments (e.g., aromatic protons at δ 7–8 ppm; NH protons at δ 5–6 ppm), and -NMR confirms carbon assignments ().
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] ions) .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
Standard in vitro assays include:
- Enzyme inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases, proteases).
- Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines.
- Statistical validation : Two-tailed Student’s t-tests (p ≤ 0.05) with triplicate experiments to ensure reproducibility ().
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to predict transition states and energetics, guiding solvent selection, catalyst optimization, and reaction conditions. ICReDD’s approach integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles (). For example, morpholine-mediated cyclization steps () can be simulated to identify rate-limiting steps and improve yields .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?
Discrepancies in SAR often arise from off-target effects or assay variability. Mitigation strategies include:
Q. How is AI applied to enhance experimental design for derivatives of this compound?
AI-driven platforms (e.g., COMSOL Multiphysics) enable:
- Virtual screening : Predict ligand-receptor interactions using molecular docking.
- Reactor simulation : Optimize parameters (temperature, stoichiometry) for scalable synthesis.
- Data-driven feedback loops : Machine learning models trained on spectral and bioactivity data prioritize high-potential derivatives ().
Q. What advanced analytical techniques characterize degradation products or metabolic byproducts?
- LC-HRMS : Resolves degradation pathways (e.g., hydrolysis of the thiadiazole ring).
- NMR-based metabolomics : Tracks metabolic stability in hepatocyte models.
- X-ray crystallography : Confirms stereochemical integrity of metabolites ().
Methodological Considerations
Q. How are reaction conditions optimized for large-scale synthesis?
Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates ().
- Catalyst screening : Morpholine or triethylamine accelerates cyclization ().
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation .
Q. What statistical frameworks ensure robust bioactivity data interpretation?
- ANOVA : Compares multiple treatment groups (e.g., IC values across cell lines).
- Dose-response modeling : Four-parameter logistic curves (Hill slopes, R ≥ 0.95) quantify potency ().
- False discovery rate (FDR) correction : Adjusts p-values for high-throughput screens to minimize Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
